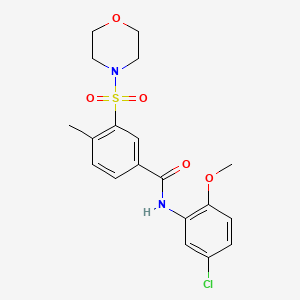![molecular formula C25H29NO B5224120 (3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
Overview
Description
(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as S-(+)-methamphetamine, is a psychoactive drug that belongs to the amphetamine class. It is widely used as a recreational drug and is also used in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. The drug is known for its stimulant effects on the central nervous system, which can lead to increased alertness, euphoria, and a sense of well-being. In
Mechanism of Action
(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine acts as a potent stimulant of the central nervous system by increasing the release of dopamine and norepinephrine from nerve terminals. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The increased levels of dopamine and norepinephrine in the brain lead to increased alertness, euphoria, and a sense of well-being.
Biochemical and Physiological Effects:
The use of (3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine can lead to a number of physiological and biochemical effects. These include increased heart rate and blood pressure, decreased appetite, and increased body temperature. The drug can also cause changes in mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been widely used in laboratory experiments to study the effects of dopamine and norepinephrine on behavior. The drug has been used to study the role of these neurotransmitters in addiction, depression, and other neurological disorders. However, the use of the drug in laboratory experiments is limited by its potential for abuse and addiction.
Future Directions
There are several future directions for research on (3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of research is the development of new drugs that target the dopamine and norepinephrine systems in the brain. Another area of research is the development of new treatments for addiction and other neurological disorders. Additionally, there is a need for further research on the long-term effects of (3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine use on the brain and body.
Scientific Research Applications
(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been extensively studied for its therapeutic potential in the treatment of various neurological disorders such as ADHD, depression, and Parkinson's disease. It has also been shown to have potential in the treatment of obesity and addiction. The drug has been used as a research tool to study the role of dopamine and norepinephrine in the brain and their effects on behavior.
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]-3,3-diphenylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c1-20(19-21-13-15-24(27-2)16-14-21)26-18-17-25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,20,25-26H,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDNRLFNOXESPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198643 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5224037.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[3-(methylthio)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5224038.png)
![3,4,5,6-tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5224052.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-N-(2-nitrobenzyl)acetamide](/img/structure/B5224055.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5224060.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)
![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B5224094.png)
![methyl 3-{2-[(3-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5224109.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)
![2-(3-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5224114.png)
